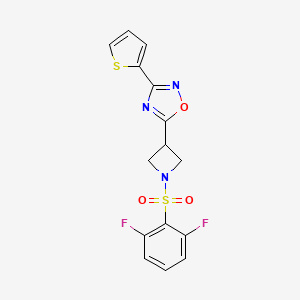
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11F2N3O3S2 and its molecular weight is 383.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251565-46-4 |
| Molecular Formula | C17H13F2N3O3S |
| Molecular Weight | 377.4 g/mol |
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the azetidine ring and the introduction of the difluorophenyl group through nucleophilic aromatic substitution. The sulfonyl group is incorporated via reaction with a sulfonyl chloride under basic conditions. These synthetic routes are crucial for obtaining the desired biological properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. Specifically, derivatives have shown promising activity against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis through modulation of key signaling pathways. It has been shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
- Case Studies : In vitro studies demonstrated that related oxadiazole derivatives displayed IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and A549), suggesting potent cytotoxic effects .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial and Antifungal Effects : Studies have shown that derivatives containing the oxadiazole ring possess significant antibacterial and antifungal activities against various strains. For instance, compounds were effective against Gram-positive and Gram-negative bacteria as well as fungal pathogens .
- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Oxadiazole Ring : The presence of electron-withdrawing groups (EWGs) such as halogens at specific positions can enhance anticancer and antimicrobial activities.
- Azetidine Modifications : Alterations in the azetidine structure can lead to variations in binding affinity to biological targets and overall potency .
Research Findings
Recent studies have highlighted several key findings regarding this compound's efficacy:
特性
IUPAC Name |
5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O3S2/c16-10-3-1-4-11(17)13(10)25(21,22)20-7-9(8-20)15-18-14(19-23-15)12-5-2-6-24-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHTVNDALNCWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














